2-Naphthoic acid

Acid-base chemistry Ionization state prediction Reaction optimization

2-Naphthoic acid (β-naphthoic acid, CAS 93-09-4) is the essential 2-position naphthalene carboxylic acid isomer for applications where regiospecific carboxyl placement determines experimental outcomes. With a pKa of 4.17 (vs. 3.69 for the 1-isomer) and 8.4 kJ mol⁻¹ greater thermodynamic stability, this compound cannot be substituted by 1-naphthoic acid. It is the validated scaffold for developing allosteric NMDA receptor inhibitors (IC₅₀ 1.9 mM at GluN1/GluN2A), the essential reference standard for anaerobic PAH degradation pathway analysis, and the preferred ligand for predictable monomer-like fluorescence in MOF synthesis. ≥98% purity. Inquire now.

Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
CAS No. 93-09-4
Cat. No. B045150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthoic acid
CAS93-09-4
Synonyms2-naphthoic acid
2-naphthoic acid hydride
2-naphthoic acid, ammonium salt
2-naphthoic acid, copper (2+) salt
2-naphthoic acid, palladium (2+) salt
2-naphthoic acid, potassium salt
2-naphthoic acid, sodium salt
Molecular FormulaC11H8O2
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)O
InChIInChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
InChIKeyUOBYKYZJUGYBDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.73e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthoic Acid (CAS 93-09-4) Technical Overview: Isomeric Carboxylic Acid Selection Guide


2-Naphthoic acid (β-naphthoic acid, CAS 93-09-4) is one of two isomeric monocarboxylic acid derivatives of naphthalene, distinguished by carboxyl group substitution at the 2-position of the naphthalene ring system [1]. This compound exists as a white crystalline solid with a melting point of 185–187 °C, a boiling point exceeding 300 °C, and limited aqueous solubility (<0.5 g/L at 20 °C) while demonstrating solubility in alcohols, ether, and ethyl acetate (20 mg/mL) . With a molecular weight of 172.18 g/mol and pKa of approximately 4.17–4.2, 2-naphthoic acid serves as a versatile aromatic carboxylic acid building block across organic synthesis, medicinal chemistry, materials science, and environmental research applications [1][2]. The key comparative question for procurement and experimental design is whether the 2-position isomer offers functionally meaningful advantages over the 1-position isomer (1-naphthoic acid, CAS 86-55-5) or substituted 2-naphthoic acid derivatives.

Why 2-Naphthoic Acid Cannot Be Assumed Interchangeable with 1-Naphthoic Acid or Substituted Derivatives


Despite sharing identical molecular formula (C₁₁H₈O₂) and nominal functional group composition, the regioisomeric position of the carboxyl group fundamentally alters electronic distribution, steric environment, and molecular recognition properties. The 2-position substitution confers measurably distinct acid-base behavior (pKa 4.17 vs 3.69 for the 1-isomer in water), divergent thermodynamic stability (2-isomer more stable than 1-isomer by 8.4 kJ mol⁻¹ in gas phase), and differential biological recognition (2-naphthoic acid acts as a specific anaerobic naphthalene degradation intermediate, whereas 1-naphthoic acid is not utilized by sulfate-reducing enrichment cultures within 100 days) [1][2][3]. These quantifiable differences preclude generic substitution in applications where ionization state, conformational energetics, metabolic pathway specificity, or receptor-ligand recognition governs experimental outcomes.

2-Naphthoic Acid (CAS 93-09-4) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Acidity (pKa) Comparison: 2-Naphthoic Acid vs 1-Naphthoic Acid in Aqueous Solution

2-Naphthoic acid exhibits significantly weaker acidity than its 1-position isomer. The pKa of 2-naphthoic acid was determined as 4.17 in aqueous solution, compared to 3.69 for 1-naphthoic acid under identical experimental conditions [1]. This represents a 0.48 pKa unit difference, corresponding to the 2-isomer being approximately 3-fold less acidic than the 1-isomer. The difference originates from reduced steric hindrance to carboxyl group conjugation in the 2-position and differential electronic effects of the naphthalene π-system. This pKa difference directly impacts the extent of ionization at physiological pH (7.4), with the 2-isomer (99.9% ionized) and 1-isomer (>99.99% ionized) exhibiting distinct speciation profiles in aqueous biological and environmental systems.

Acid-base chemistry Ionization state prediction Reaction optimization

Thermodynamic Stability: 2-Naphthoic Acid Exhibits Greater Isomeric Stability than 1-Naphthoic Acid

Gas-phase thermochemical measurements establish 2-naphthoic acid as the thermodynamically more stable isomer relative to 1-naphthoic acid. The experimentally derived gas-phase enthalpy of formation for 2-naphthoic acid is −231.1 ± 1.7 kJ mol⁻¹, compared to −222.7 ± 1.3 kJ mol⁻¹ for 1-naphthoic acid, yielding an energetic stabilization of 8.4 kJ mol⁻¹ for the 2-isomer [1]. MP2(full)/6-31G(d) quantum chemical calculations corroborate this finding, predicting a stability difference of 11.6 kJ mol⁻¹ in favor of the 2-isomer. Additionally, bomb calorimetry measurements of crystalline state formation enthalpies show −ΔH°f(c) values of 82.71 ± 0.35 kcal mol⁻¹ for 2-naphthoic acid versus 79.71 ± 0.25 kcal mol⁻¹ for 1-naphthoic acid, with sublimation enthalpies of −27.15 ± 0.19 kcal mol⁻¹ (at 355.6 K) and −26.38 ± 0.05 kcal mol⁻¹ (at 350.5 K), respectively [2]. This enhanced stability is attributed to reduced steric congestion between the carboxyl group and peri-hydrogen atoms in the 2-position.

Thermochemistry Stability assessment Process chemistry

NMDA Receptor Inhibition: 2-Naphthoic Acid as Parent Scaffold with Defined IC₅₀ and Distinct Derivative SAR

2-Naphthoic acid serves as the foundational scaffold for a series of allosteric NMDA receptor inhibitors, with quantifiable receptor subtype activity that guides derivative selection. The parent compound 2-naphthoic acid (NPA) exhibits an IC₅₀ of 1.9 mM at GluN1/GluN2A-containing NMDA receptors expressed in HEK293 cells, with lower activity at GluN2B, GluN2C, and GluN2D subtypes [1]. At 4 mM concentration, NPA reduces receptor open probability by 62%, decreasing mean open time 2.5-fold and increasing mean closed time 2-fold, as determined by single-channel patch-clamp recordings [1]. Critically, structural modifications produce marked activity changes: 3-hydroxy addition to 2-naphthoic acid increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors, while the optimized derivative UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) achieves an IC₅₀ of approximately 2 μM across NMDA receptor subtypes [2]. This represents a ~1000-fold potency enhancement over the parent scaffold, establishing 2-naphthoic acid as the essential synthetic starting point for generating structure-activity relationship (SAR) series.

NMDA receptor pharmacology Allosteric modulation Medicinal chemistry SAR

Anaerobic Naphthalene Degradation: 2-Naphthoic Acid as Obligate Central Metabolite (1-Naphthoic Acid Not Utilized)

2-Naphthoic acid functions as the obligate central intermediate in the anaerobic naphthalene degradation pathway, with stark metabolic selectivity distinguishing it from the 1-isomer. Substrate utilization tests using a sulfate-reducing enrichment culture demonstrated that 2-naphthoic acid is oxidized with sulfate as the electron acceptor, whereas 1-naphthoic acid, hydroxylated naphthoic acid derivatives, and naphthols (1-naphthol and 2-naphthol) were not utilized by the culture within 100 days [1]. 2-Naphthoic acid accumulated in all naphthalene-grown cultures, and ¹³C-bicarbonate labeling experiments confirmed carboxylation of naphthalene as the initial activation step producing 2-naphthoic acid [1]. Further investigation identified that 5,6,7,8-tetrahydro-2-naphthoic acid, rather than 1,2,3,4-tetrahydro-2-naphthoic acid, is the major reduced metabolite, indicating regiospecific reduction at the unsubstituted ring [2]. GC-MS analysis with commercial reference compounds (1,2,3,4-tetrahydro-2-naphthoic acid and chemically synthesized decahydro-2-naphthoic acid) enabled definitive identification of the 2-naphthoic acid reduction series [1].

Environmental microbiology PAH bioremediation Anaerobic metabolism

Solid-State Fluorescence Behavior: 2-Naphthoic Acid Lacks Excimer Formation Observed in 1-Naphthoic Acid

The solid-state photophysical behavior of 1- and 2-naphthoic acids differs fundamentally, with implications for applications requiring predictable fluorescence properties. In the crystalline state, 1-naphthoic acid exhibits excimer fluorescence as the sole emission pathway, attributed to a tetrameric sandwich complex formed by two hydrogen-bonded dimers [1][2]. This excimer emission originates from π-stacking interactions between naphthalene rings that are geometrically enabled by the 1-position carboxyl group orientation. In contrast, 2-naphthoic acid does not display this excimer fluorescence behavior in the crystalline state, reflecting the altered intermolecular packing arrangement imposed by the 2-position substitution pattern. Absorption and fluorescence spectra of both isomers have been characterized in hydrocarbon rigid-glass matrices at 77 K, with quantum yields and fluorescence lifetimes measured for various molecular species [2].

Photophysics Fluorescence spectroscopy Crystal engineering

2-Naphthoic Acid (CAS 93-09-4): Evidence-Anchored Research and Industrial Application Scenarios


Medicinal Chemistry: Parent Scaffold for Allosteric NMDA Receptor Modulator Development

2-Naphthoic acid (NPA) serves as the validated starting scaffold for developing allosteric, noncompetitive NMDA receptor inhibitors with potential applications in neurological disorders. The parent compound exhibits a defined IC₅₀ of 1.9 mM at GluN1/GluN2A receptors, and established structure-activity relationships demonstrate that strategic modifications—particularly 3-hydroxy substitution followed by halogenation and 6-phenyl addition—can enhance potency by approximately 1000-fold to the low micromolar range [1][2]. Procurement of 2-naphthoic acid rather than 1-naphthoic acid is essential, as the 2-position carboxyl group directs the regiochemistry of subsequent derivatization and enables the documented SAR progression. This scaffold is particularly valuable for laboratories pursuing subunit-selective NMDA receptor modulators, as elimination of the hydroxyl group from optimized derivatives (e.g., UBP628, UBP608) increases GluN1/GluN2A selectivity [2].

Environmental Microbiology: Definitive Intermediate Standard for Anaerobic PAH Biodegradation Studies

2-Naphthoic acid is the indispensable analytical reference standard for investigating anaerobic polycyclic aromatic hydrocarbon (PAH) degradation pathways. It is the confirmed initial carboxylation product and central intermediate in naphthalene degradation by sulfate-reducing consortia [1]. The compound serves as an essential co-injection standard for GC-MS identification of reduced metabolites including 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and decahydro-2-naphthoic acid, which are differentiated from the alternative 1,2,3,4-tetrahydro isomer series by distinct retention times and mass spectra [1][2]. Notably, 1-naphthoic acid cannot substitute in this application—enrichment cultures fail to utilize the 1-isomer within 100 days, confirming that metabolic pathway studies require authentic 2-naphthoic acid to accurately track naphthalene biodegradation [1].

Organic Synthesis: Thermally Robust Building Block with Predictable Acid-Base Behavior

For synthetic applications requiring a naphthalene carboxylic acid building block, 2-naphthoic acid offers quantifiable advantages in thermal stability and predictable ionization. The compound is thermodynamically more stable than 1-naphthoic acid by 8.4 kJ mol⁻¹ in the gas phase, with corroborating computational evidence (11.6 kJ mol⁻¹ difference) [1]. This enhanced stability, combined with a melting point of 185–187 °C and boiling point exceeding 300 °C [2], makes 2-naphthoic acid suitable for reactions conducted at elevated temperatures without decomposition. The well-characterized pKa of 4.17 enables precise calculation of ionization state across pH ranges encountered in aqueous reaction workups and biphasic systems [3]. The compound is soluble in alcohol, diethyl ether, methanol, and ethyl acetate (20 mg/mL), facilitating standard organic reaction protocols [4].

Materials Science and Photophysics: Monomer-Emission Ligand for Coordination Polymers

In materials science applications requiring naphthoate ligands, 2-naphthoic acid provides distinct photophysical advantages over the 1-isomer. Unlike 1-naphthoic acid, which exhibits dominant excimer fluorescence in the crystalline state due to tetrameric sandwich complex formation, 2-naphthoic acid lacks this concentration-dependent emission mechanism [1][2]. This enables more predictable monomer-like fluorescence behavior when the ligand is incorporated into metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group at the 2-position facilitates metal coordination, while the rigid naphthalene backbone imparts structural integrity and potential luminescent properties to resulting materials. Researchers developing fluorescent coordination complexes or sensors should select 2-naphthoic acid to avoid unintended excimer contributions to the emission spectrum.

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